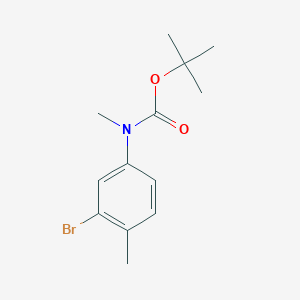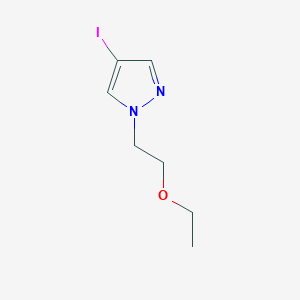![molecular formula C13H13FN2O B1444137 8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1355180-85-6](/img/structure/B1444137.png)
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Descripción general
Descripción
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, also known as 8-FMT, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the naphthyridine family and is composed of a benzene ring fused to an imidazole ring, with a methyl group at the 8th position and a fluorine atom at the 5th position. 8-FMT has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology due to its unique properties and structure.
Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been explored for its potential in cancer therapy . Derivatives of similar structures have shown cytotoxic activities against various human tumor cell lines. The presence of certain substituents, like the 5,6-dimethyl-benzimidazole ring, has been vital for modulating this activity. It suggests that 8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one could be a candidate for further investigation in targeted cancer treatments .
Anti-Plasmodial Evaluation
Compounds with a similar tetrahydrobenzo structure have been evaluated for their effectiveness against malaria . They have shown promise in combating Plasmodium falciparum, the parasite responsible for malaria, particularly strains that are resistant to current antimalarial drugs. This indicates that our compound of interest could be part of a new class of antimalarial agents .
Mecanismo De Acción
Target of Action
The primary target of 8-Fluoro-5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is DNA . The compound interacts with DNA to interfere with the proliferation and division of tumor cells .
Mode of Action
8-Fluoro-5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One interacts with DNA, disrupting the normal cell cycle and inhibiting the growth of tumor cells . This interaction leads to changes in the cell’s ability to replicate, ultimately leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway . By interacting with DNA, it disrupts the normal cell cycle, preventing the replication and division of tumor cells . The downstream effects of this disruption include cell death and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound is slightly soluble in water and readily soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of 8-Fluoro-5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is the inhibition of tumor growth . By interfering with DNA replication and cell division, the compound induces cell death and prevents the proliferation of tumor cells .
Action Environment
The action of 8-Fluoro-5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound.
Propiedades
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16-11-3-2-8(14)6-9(11)13(17)10-7-15-5-4-12(10)16/h2-3,6,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXWIXVTCLWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=O)C3=C1C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



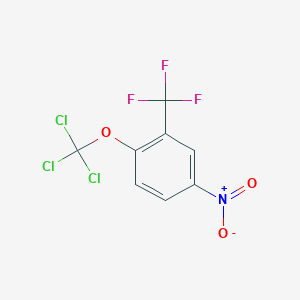
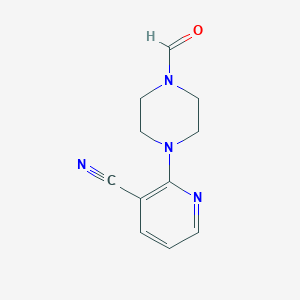
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
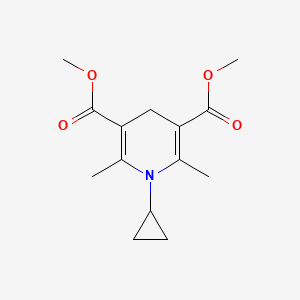
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
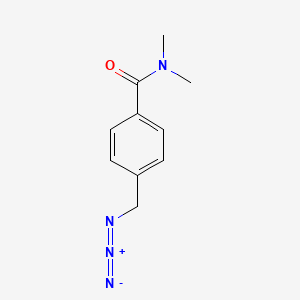
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)
![6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol](/img/structure/B1444069.png)
![1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole](/img/structure/B1444070.png)
